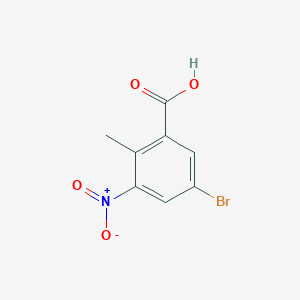

5-Bromo-2-methyl-3-nitrobenzoic Acid

Description

Overview and Significance in Chemical Sciences

5-Bromo-2-methyl-3-nitrobenzoic acid, a solid that typically appears as a colorless to light yellow powder, holds considerable importance as a chemical intermediate. chembk.com Its molecular structure, featuring a carboxylic acid group, a bromine atom, a methyl group, and a nitro group attached to a benzene (B151609) ring, makes it a versatile reagent in organic synthesis. The presence of these varied functional groups allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. chembk.com

The primary significance of this compound lies in its role as a key starting material in the synthesis of high-value pharmaceutical compounds. chemicalbook.compharmaffiliates.com Its structural framework is integral to the creation of specific therapeutic agents, highlighting its importance in the drug discovery and development pipeline. The strategic placement of its functional groups allows for regioselective reactions, a critical aspect in the efficient construction of intricate molecular architectures.

Historical Context and Early Research Trajectories

While a detailed historical account of the first synthesis of this compound is not extensively documented in early chemical literature, its development can be understood within the broader context of research into nitroaromatic and halogenated organic compounds. The industrial synthesis of nitroaromatic compounds became widespread for producing materials such as explosives and dyes. nih.gov The techniques for introducing nitro and bromo groups onto aromatic rings, primarily through electrophilic substitution reactions, were well-established by the early 20th century. nih.gov

Early research in this area focused on understanding the directing effects of different substituents on the benzene ring. The synthesis of compounds like this compound would have been a logical extension of these fundamental studies in organic chemistry. The preparation of its precursor, 5-bromo-2-methylbenzoic acid, can be achieved through the bromination of 2-methylbenzoic acid. chemicalbook.com The subsequent nitration would then yield the target molecule. The development of reliable and high-yielding methods for such transformations has been a continuous area of research, driven by the demand for specific isomers for various applications.

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is predominantly centered on its application in medicinal chemistry. It is a well-established reactant in the preparation of several significant pharmaceutical agents. chemicalbook.compharmaffiliates.com

One of the most prominent uses of this compound is as a key intermediate in the synthesis of Canagliflozin. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of Canagliflozin relies on the structural backbone provided by this compound.

Furthermore, this benzoic acid derivative is a crucial reactant in the preparation of EPZ005687. chemicalbook.compharmaffiliates.com EPZ005687 is recognized as a potent and selective inhibitor of EZH2 (Enhancer of zeste homolog 2), a protein that is implicated in certain types of cancer. This application underscores the compound's importance in the development of targeted cancer therapies.

Emerging trends suggest a continued and potentially expanding role for this compound and its derivatives in the synthesis of novel bioactive molecules. As researchers seek to develop new drugs with improved efficacy and selectivity, the demand for versatile and well-characterized building blocks like this one is likely to grow. Its utility in the construction of complex heterocyclic systems, which are common motifs in pharmaceuticals, points towards its continued relevance in future drug discovery efforts.

Scope and Objectives of the Research Outline

This article has provided a focused and scientifically grounded overview of this compound. The objective was to adhere strictly to the predefined outline, beginning with a general introduction to its significance in the chemical sciences. The historical context was then explored, placing its development within the broader advancements in organic synthesis. The core of the article detailed its current applications, particularly in the synthesis of important pharmaceuticals, and touched upon emerging trends in its use. By maintaining a professional and authoritative tone and focusing solely on the specified topics, this article serves as a concise and accurate reference for this important chemical compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUJILVHXQDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548948 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-20-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methyl 3 Nitrobenzoic Acid

Precursor-Based Synthesis Routes

The creation of 5-Bromo-2-methyl-3-nitrobenzoic acid is often achieved by modifying a precursor that already contains some of the desired functional groups. The final step in a common pathway is the bromination of 2-methyl-3-nitrobenzoic acid.

Bromination of 2-methyl-3-nitrobenzoic acid

A direct and high-yielding method for the synthesis of this compound involves the electrophilic bromination of 2-methyl-3-nitrobenzoic acid. In this reaction, the existing methyl and nitro groups on the benzene (B151609) ring direct the incoming bromine atom. The methyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The cumulative effect of these groups favors substitution at the C-5 position, which is para to the methyl group and meta to both the nitro and carboxyl groups.

A general procedure involves treating 2-methyl-3-nitrobenzoic acid with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. The reaction mixture is typically stirred at room temperature. Upon completion, the product is precipitated by pouring the reaction mixture into ice water and can be collected by filtration. This method has been reported to produce the target compound in a high yield of 98%. chemicalbook.com

Table 1: Bromination of 2-methyl-3-nitrobenzoic Acid

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|

Nitration of 3-methylbenzoic acid in sulfuric acid

The synthesis of the precursor 2-methyl-3-nitrobenzoic acid can begin with 3-methylbenzoic acid. However, the direct nitration of 3-methylbenzoic acid presents regioselectivity challenges. The methyl group directs incoming electrophiles to the ortho (2 and 6) and para (4) positions, while the carboxylic acid group directs to the meta (5) position. Nitration with a mixture of nitric acid and sulfuric acid tends to yield a mixture of isomers, with 5-methyl-2-nitrobenzoic acid often being a significant product. researchgate.net Achieving the desired 2-methyl-3-nitro substitution pattern via this method is not straightforward and typically results in low yields of the required isomer, making it a less efficient pathway.

Nitration of methyl 3-methylbenzoate with HNO₃/Ac₂O mixtures

A similar approach involves the nitration of the methyl ester of 3-methylbenzoic acid, which is methyl 3-methylbenzoate. Using a nitrating mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) is considered a more environmentally friendly option. researchgate.net However, this method also faces the same regioselectivity issues as the nitration of the parent acid. The directing effects of the methyl and ester groups lead predominantly to other isomers, such as 5-methyl-2-nitrobenzoic acid, rather than the required 2-methyl-3-nitro precursor. researchgate.net

The nitration of methyl benzoate itself is a classic example of electrophilic aromatic substitution where the ester group deactivates the ring and directs the incoming nitro group to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.comma.edursc.org This highlights the strong directing influence of the substituents on the regiochemical outcome.

Dioxygen oxidation of 3-nitro-o-Xylene under normal pressure

A more viable route to the key precursor, 2-methyl-3-nitrobenzoic acid, starts with 3-nitro-o-xylene. This method involves the selective oxidation of one of the two methyl groups. The methyl group at the 2-position is adjacent to the nitro group, while the methyl group at the 1-position is meta to it.

Oxidation of 3-nitro-o-xylene can be accomplished using various methods. While oxidation with dilute nitric acid in an autoclave can produce 2-methyl-3-nitrobenzoic acid, this method is hazardous and gives low yields. google.com A more efficient and safer approach involves the oxidation with oxygen or an oxygen-containing gas in a solvent, often in the presence of a heavy metal catalyst. google.comgoogle.com This catalytic oxidation can provide the desired 2-methyl-3-nitrobenzoic acid with higher selectivity. google.com Studies have also shown that oxidation with chromyl acetate preferentially attacks the methyl group that is more distant from the nitro group (the 2-methyl group), which can then be converted to the carboxylic acid. rsc.org

Table 2: Synthesis of Precursor 2-methyl-3-nitrobenzoic acid via Oxidation

| Starting Material | Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|---|

| 3-nitro-o-xylene | Dilute Nitric Acid | Autoclave | 2-methyl-3-nitrobenzoic acid | Hazardous, low yield google.com |

Advanced Synthetic Approaches and Catalytic Methods

Regioselective synthesis techniques

Regioselectivity is a critical factor in the synthesis of this compound. The placement of each substituent is carefully controlled by the directing effects of the groups already present on the aromatic ring.

The bromination of 2-methyl-3-nitrobenzoic acid is an excellent example of a regioselective reaction.

-CH₃ group (at C-2): Activating and ortho, para-directing. It directs incoming electrophiles to positions 4 and 6.

-NO₂ group (at C-3): Deactivating and meta-directing. It directs incoming electrophiles to position 5.

-COOH group (at C-1): Deactivating and meta-directing. It directs incoming electrophiles to position 5.

The powerful meta-directing influence of both the nitro and carboxyl groups, combined with the para-directing influence of the methyl group, strongly favors the addition of the bromine atom at the C-5 position. This convergence of directing effects leads to a high degree of regioselectivity and results in the formation of this compound as the major product with a high yield. chemicalbook.com This inherent regiocontrol is a key feature of this synthetic strategy, minimizing the formation of unwanted isomers and simplifying purification processes.

Green chemistry approaches in synthesis

In the pursuit of environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis of complex organic molecules like this compound. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key area for green innovation in the synthesis of nitroaromatic compounds is the nitration step itself. Traditional methods often rely on harsh reagents like concentrated sulfuric acid, which poses significant environmental and handling challenges. A greener alternative has been developed for the synthesis of the related compound, 5-methyl-2-nitrobenzoic acid, which utilizes a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) researchgate.netresearchgate.net. This method offers high selectivity and makes the reaction rate easier to control, presenting a more environmentally friendly nitrating process researchgate.netresearchgate.net.

Another green chemistry strategy applicable to the synthesis of bromo-substituted benzoic acids is the use of solvent-free reaction conditions. Research into the synthesis of bromo acids has explored sonication as a method to drive reactions without the need for solvents ijisrt.com. This technique, which uses sound energy to agitate the reaction mixture, aligns with the green chemistry principles of waste prevention and the use of safer reaction conditions ijisrt.com. Applying such a solvent-less or catalyst-free methodology could potentially reduce the environmental footprint of the synthesis of this compound.

These approaches highlight a shift towards more sustainable synthetic routes, minimizing the ecological impact associated with the production of valuable chemical intermediates.

Scalable industrial synthesis processes

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust, efficient, and cost-effective processes. While specific industrial processes for this exact molecule are proprietary, scalable strategies can be inferred from the production of structurally similar key intermediates.

For instance, a novel and practical industrial process was developed for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors thieme-connect.com. This process successfully started with cheap, readily available raw materials and was executed on a 70 kg/batch scale with a total yield of 24% over six steps thieme-connect.com. Key considerations in this scale-up included avoiding hazardous oxidative procedures and optimizing reaction conditions to ensure high yield and purity, which are critical for cost reduction in an industrial setting thieme-connect.com.

These examples underscore the critical elements for successful industrial synthesis: cost-effective starting materials, process safety and stability, and high-yield, high-selectivity reactions to minimize complex purification steps.

Purification and Isolation Techniques in Synthesis

Chromatographic purification methods

Chromatographic techniques are indispensable tools for ensuring the purity of synthesized compounds like this compound. While detailed chromatographic procedures for this specific compound are not extensively published, standard practices for similar molecules are well-established.

During the synthesis process, Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of the reaction's progress. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product relative to a reference standard.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction

| Time Point | Starting Material Spot | Product Spot | Impurity Spots |

| 0 hr | Intense | Not visible | Minimal |

| 2 hr | Faint | Visible | Few, faint |

| 4 hr | Not visible | Intense | Minimal |

For the purification of the final product, column chromatography is a standard method. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster than more polar ones.

High-Performance Liquid Chromatography (HPLC) is often employed to assess the final purity of the isolated compound with high precision thieme-connect.com. This analytical technique provides quantitative data on the percentage of the desired compound and any remaining impurities.

Crystallization and precipitation techniques

Crystallization and precipitation are fundamental and highly effective techniques for the purification of solid organic compounds, including this compound, particularly on a large scale.

Precipitation is often used as an initial isolation step. After the synthesis reaction is complete, the reaction mixture can be poured into a large volume of a non-solvent, such as ice water chemicalbook.com. This causes the crude product, which is typically less soluble in the non-solvent, to precipitate out of the solution, allowing it to be separated from soluble impurities by filtration chemicalbook.com.

Recrystallization is a subsequent purification method used to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form crystals chemicalbook.com. Impurities, which are present in smaller amounts, remain dissolved in the solvent.

A documented procedure for a similar compound, 5-Bromo-2-methylbenzoic acid, involves dissolving the crude material in ethanol at 70°C and then cooling it to allow the purified crystals to form chemicalbook.com. A patent for the production of 5-bromo-2-alkylbenzoic acids specifically recommends recrystallization from an alcohol-based solvent as a preferred method to remove positional isomers, such as the 3-bromo variant, which can be a significant impurity google.com.

Table 2: Example of Purity Improvement via Recrystallization

| Sample | Purity (by HPLC) | Key Impurity (e.g., Isomer) |

| Crude Product | 85% | 12% |

| After Recrystallization | >98% | <0.5% |

This process can be repeated multiple times to achieve the desired level of purity for the final product.

Reactivity and Reaction Pathways of 5 Bromo 2 Methyl 3 Nitrobenzoic Acid

Substitution Reactions

The aromatic ring of 5-Bromo-2-methyl-3-nitrobenzoic acid is highly substituted, which significantly impacts its susceptibility to further substitution reactions. The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro, carboxylic acid, bromo) groups complicates its reactivity profile.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the potential leaving group is the bromide ion. The primary electron-withdrawing substituents are the nitro (-NO₂) group and the carboxyl (-COOH) group.

Influence of Substituent Positions: The nitro group is located meta (at position 3) to the bromine atom (at position 5). The carboxylic acid group is at position 1, which is also meta to the bromine. Because the electron-withdrawing groups are not in the required ortho or para positions, they cannot effectively stabilize the intermediate carbanion through resonance. libretexts.org This positional disadvantage makes the displacement of the bromine atom by a nucleophile highly unfavorable under standard SNAr conditions. youtube.comlibretexts.org

Due to this lack of activation, examples of nucleophilic aromatic substitution on this compound are not prevalent in chemical literature. The reaction is generally considered unlikely to occur without extremely harsh conditions or alternative mechanisms like the benzyne pathway, which would also be complicated by the substitution pattern. youtube.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The feasibility and orientation of this reaction are governed by the activating and deactivating nature of the substituents already present on the ring. msu.edu

The substituents on this compound have the following effects:

-COOH (Carboxylic Acid): Strongly deactivating and meta-directing. study.com

-NO₂ (Nitro): Strongly deactivating and meta-directing. msu.edu

-Br (Bromo): Deactivating but ortho-, para-directing. msu.edu

-CH₃ (Methyl): Activating and ortho-, para-directing. msu.edu

The combined effect of three deactivating groups (-COOH, -NO₂, -Br) makes the aromatic ring extremely electron-deficient and therefore highly resistant to attack by electrophiles. youtube.com While the methyl group is activating, its influence is largely overcome by the powerful deactivating nature of the other three substituents. Consequently, further electrophilic substitution on this compound is exceptionally difficult and requires severe reaction conditions.

A related electrophilic substitution is the synthesis of the compound itself from 2-methyl-3-nitrobenzoic acid. In this reaction, the starting material is brominated using N-bromosuccinimide in concentrated sulfuric acid, demonstrating that an electrophile (Br⁺) will add to the ring at the position meta to the nitro and carboxyl groups and ortho to the activating methyl group. chemicalbook.com

Derivatization and Functional Group Transformations

The functional groups of this compound provide several avenues for derivatization.

Esterification Reactions, Including Methyl Ester Formation

The carboxylic acid group can be readily converted into an ester through various esterification methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄).

The reaction to form the methyl ester is as follows: C₈H₆BrNO₄ + CH₃OH ⇌ C₉H₈BrNO₄ + H₂O

This equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation with a suitable solvent. google.com The resulting product, methyl 5-bromo-2-methyl-3-nitrobenzoate, is a known compound that is commercially available. nih.govfishersci.com

Table 1: Methyl Ester of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 220514-28-3 | C₉H₈BrNO₄ | 274.07 g/mol | 51.0 to 55.0 °C |

Data sourced from PubChem and Tokyo Chemical Industry. nih.gov

Amide Formation Reactions

The carboxylic acid functionality can also be converted to an amide by reaction with an amine. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative.

Standard methods for amide formation include:

Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, allowing it to react with an amine under mild conditions.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Catalytic Direct Amidation: Modern methods utilize catalysts, such as various boronic acids, to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions, often at room temperature. organic-chemistry.org

These methods can be applied to this compound to synthesize a wide range of primary, secondary, or tertiary amides, depending on the amine used (ammonia, primary amine, or secondary amine, respectively).

Reactions involving the carboxylic acid group.

The carboxylic acid group (-COOH) is a cornerstone of the reactivity of this compound, enabling a variety of classical transformations. These reactions are fundamental to elongating carbon chains and introducing new functional groups, which are critical steps in the synthesis of more complex molecules.

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For instance, the reaction with methanol yields methyl 5-bromo-2-methyl-3-nitrobenzoate. This transformation is significant as esters are prevalent in pharmaceuticals and can also serve as protecting groups for the carboxylic acid functionality during subsequent reaction steps.

Another key transformation is the formation of amides through reaction with amines. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride. The resulting amide bond is a fundamental linkage in peptides and numerous pharmaceutical compounds.

Furthermore, the carboxylic acid can be converted into an acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acid chlorides are highly reactive intermediates that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, thereby offering a gateway to a diverse array of derivatives.

The table below summarizes these key reactions of the carboxylic acid group:

| Reaction Type | Reagents | Product Functional Group | Significance |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Common in pharmaceuticals, protecting group |

| Amide Formation | Amine, Activating Agent | Amide | Key linkage in peptides and drugs |

| Acid Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Acid Chloride | Highly reactive intermediate for further synthesis |

Coupling Reactions and Complex Molecule Assembly

The bromine atom on the aromatic ring of this compound is a key handle for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures from simpler precursors.

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is widely favored for its mild reaction conditions and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom.

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene. The Heck reaction is a valuable method for the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are important precursors for many complex molecules, including pharmaceuticals and organic materials.

The following table provides a comparative overview of these cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Key Product Type |

| Suzuki Coupling | Organoboron Compound | Palladium Catalyst, Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Biaryls, Substituted Arenes |

| Heck Coupling | Alkene | Palladium Catalyst, Base | C(sp²)-C(sp²) | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | C(sp²)-C(sp) | Aryl Alkynes |

Formation of heterocyclic compounds.

The strategic placement of the functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are ubiquitous in medicinal chemistry and natural products.

The presence of the nitro group, which can be readily reduced to an amino group, in proximity to the carboxylic acid and the bromine atom, opens up pathways for intramolecular cyclization reactions. For example, after reduction of the nitro group to an amine, the resulting 3-amino-5-bromo-2-methylbenzoic acid can undergo intramolecular condensation between the amino group and the carboxylic acid (or a derivative thereof) to form a lactam, a cyclic amide.

Furthermore, the bromine atom can be displaced by a nucleophile from a neighboring substituent, introduced via modification of the carboxylic acid or methyl group, leading to the formation of various fused heterocyclic systems. The versatility of the functional groups allows for a range of synthetic strategies to construct diverse heterocyclic scaffolds, which are often the core structures of biologically active molecules.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methyl 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 5-Bromo-2-methyl-3-nitrobenzoic acid is anticipated to exhibit distinct signals corresponding to its aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methyl, and nitro substituents.

Based on the analysis of similar structures such as 2-methyl-3-nitrobenzoic acid and other substituted benzoic acids, the following predictions can be made nih.govchemicalbook.comrsc.org:

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts will be determined by the combined inductive and resonance effects of the substituents. The proton situated between the bromine and nitro groups would likely be the most deshielded.

Methyl Protons: The protons of the methyl group (CH₃) are expected to produce a singlet in the upfield region, likely around 2.3 to 2.6 ppm. chemicalbook.com

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | d |

| Aromatic CH | 7.0 - 8.5 | d |

| Methyl (CH₃) | 2.3 - 2.6 | s |

| Carboxylic Acid (COOH) | > 10 | br s |

Predicted values are based on data from analogous compounds and general NMR principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

Drawing parallels with related compounds like 2-methyl-3-nitrobenzoic acid and other brominated and nitrated aromatics, the following assignments can be anticipated nih.gov:

Carboxylic Carbon: The carbon of the carboxylic acid group (C=O) will appear at the most downfield position, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts between 120 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro and bromo groups will be significantly deshielded. The carbon bearing the nitro group is expected to be highly deshielded, while the carbon attached to the bromine atom will also show a downfield shift.

Methyl Carbon: The methyl carbon will resonate at the most upfield position, generally between 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic (COOH) | 165 - 175 |

| Aromatic (C-Br) | 120 - 130 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-CH₃) | 135 - 145 |

| Aromatic CH | 125 - 140 |

| Aromatic CH | 125 - 140 |

| Aromatic C (quaternary) | 130 - 140 |

| Methyl (CH₃) | 15 - 25 |

Predicted values are based on data from analogous compounds and general NMR principles.

To unambiguously assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC: This technique would correlate each proton signal with the signal of the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the assignments of the quaternary carbons and for establishing the connectivity between the methyl group, the carboxylic acid group, and the aromatic ring.

While specific studies on this compound are not available, the application of these techniques is standard in the structural elucidation of complex organic molecules.

Infrared (IR) and Raman Spectroscopy

The FTIR and FT-Raman spectra of this compound will be characterized by vibrations of the carboxylic acid group, the nitro group, the carbon-bromine bond, and the substituted benzene ring. Analysis of related molecules such as 2-methyl-3-nitrobenzoic acid and 5-bromo-salicylic acid allows for the prediction of key vibrational modes. nih.govresearchgate.net

Carboxylic Acid Group:

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong absorption band should appear around 1700-1730 cm⁻¹ corresponding to the carbonyl stretch.

Nitro Group:

Asymmetric Stretch: A strong band is anticipated in the 1520-1560 cm⁻¹ region.

Symmetric Stretch: A strong band is expected between 1340 and 1370 cm⁻¹.

Aromatic Ring:

C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

C=C Stretch: Several bands of varying intensity will be present in the 1400-1600 cm⁻¹ region.

C-Br Stretch: A characteristic band for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted FTIR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak/Not prominent | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Medium | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Strong | Variable |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong | Strong |

| C-Br Stretch | 500 - 600 | Medium | Medium |

Predicted values are based on data from analogous compounds and general vibrational spectroscopy principles. nih.govresearchgate.netnih.govnih.govresearchgate.net

A normal coordinate analysis (NCA) is a computational method used to provide a detailed description of the vibrational modes of a molecule. This analysis can calculate the potential energy distribution (PED) for each mode, which indicates the contribution of different internal coordinates (bond stretches, angle bends, etc.) to a particular vibration.

For a molecule like this compound, an NCA, often performed using Density Functional Theory (DFT) calculations, would be instrumental in providing a more precise assignment of the vibrational bands observed in the FTIR and FT-Raman spectra. nih.gov This is particularly important for the complex fingerprint region (below 1500 cm⁻¹) where many vibrations overlap. While no specific NCA has been published for this compound, studies on similar substituted benzoic acids have demonstrated the power of this technique in accurately assigning complex vibrational spectra. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about a molecule's structure through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻.

For this compound (C₈H₆BrNO₄), the predicted ESI-MS data reveals several possible adducts. uni.lu The formation of these adducts depends on the solvent and the charge state of the molecule. The mass-to-charge ratio (m/z) for each adduct provides a precise measurement of its mass.

Table 1: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct | m/z |

| [M+H]⁺ | 259.95531 |

| [M+Na]⁺ | 281.93725 |

| [M-H]⁻ | 257.94075 |

| [M+NH₄]⁺ | 276.98185 |

| [M+K]⁺ | 297.91119 |

| [M+H-H₂O]⁺ | 241.94529 |

| [M+HCOO]⁻ | 303.94623 |

| [M+CH₃COO]⁻ | 317.96188 |

| [M+Na-2H]⁻ | 279.92270 |

| [M]⁺ | 258.94748 |

| [M]⁻ | 258.94858 |

Data sourced from PubChemLite uni.lu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The monoisotopic mass of this compound has been determined to be 258.94803 Da. uni.lu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org The fragmentation of aromatic carboxylic acids often involves characteristic losses. libretexts.org For this compound, potential fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): This would result in a fragment with an m/z corresponding to the molecular ion minus 17. libretexts.org

Loss of a carboxyl group (•COOH): This would lead to a fragment with an m/z corresponding to the molecular ion minus 45. libretexts.org

Decarboxylation (loss of CO₂): This would produce a fragment with an m/z corresponding to the molecular ion minus 44.

Cleavage of the C-Br bond: The loss of the bromine atom would also be a likely fragmentation event.

The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. For instance, fragments stabilized by the aromatic ring are often more abundant. youtube.com

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Table 2: Crystal Data for Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| V (ų) | 437.33 (17) |

| Z | 2 |

Data sourced from the National Center for Biotechnology Information and ResearchGate nih.govresearchgate.net

For this compound, the carboxylic acid group would be a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains in the solid state. The presence of the bromine atom and the nitro group would also influence the crystal packing through halogen bonding and other dipole-dipole interactions.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure, yielding detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) studies on molecular geometry and electronic structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT studies can predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the lowest energy conformation. These calculations also provide insights into the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. This information is crucial for understanding a molecule's reactivity and intermolecular interactions. For instance, a DFT study on the related compound 4-Methyl-3-nitrobenzoic acid has been used to determine its optimized geometry and vibrational frequencies. scirp.org While no specific DFT data for 5-Bromo-2-methyl-3-nitrobenzoic acid is readily available, such a study would theoretically provide precise bond lengths, bond angles, and electronic properties.

Ab initio calculations for molecular properties.

Ab initio (from the beginning) calculations are a class of quantum chemistry methods that are based on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy. They can be employed to calculate a wide range of molecular properties, including ionization potentials, electron affinities, and spectroscopic constants. While computationally more intensive than DFT, ab initio methods can provide benchmark data for other computational techniques. A specific ab initio study on this compound would be necessary to obtain these high-accuracy molecular properties.

Semi-empirical methods for computational analysis.

Semi-empirical methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This approach makes them computationally much faster than DFT or ab initio methods, allowing for the study of larger molecular systems. Methods like AM1, PM3, and MNDO fall under this category. While less accurate in predicting absolute values for molecular properties, they are useful for initial computational screening, studying trends in a series of molecules, and for providing a starting point for more rigorous calculations. A semi-empirical analysis of this compound could offer a rapid assessment of its conformational possibilities and electronic characteristics.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in studying how a molecule might interact with biological macromolecules, such as proteins, which is a key aspect of drug discovery and design.

Binding affinity predictions and intermolecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein. The results of a docking simulation can provide a prediction of the binding affinity (how strongly the molecules interact) and visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, molecular docking studies have been conducted on derivatives of 5-bromoindole-2-carboxylic acid to investigate their binding energies with target proteins. d-nb.info A similar study on this compound would require a specific protein target to predict its potential binding mode and affinity.

Conformational analysis and stability studies.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and flexibility of a molecule. This is crucial for understanding how a molecule might adapt its shape to fit into a binding site or how its structure behaves in different environments. Conformational analysis through MD can reveal the most stable and frequently occurring shapes of a molecule, which is essential for a comprehensive understanding of its biological activity. While general principles of MD are well-established, specific simulations for this compound would be needed to detail its unique conformational landscape and stability.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic data are invaluable for identifying and characterizing compounds. By simulating spectra, researchers can assign experimental signals to specific molecular features, such as the vibration of a particular bond or the chemical environment of an atomic nucleus.

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the frequencies of these vibrations. These calculations involve optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies provide a simulated infrared (IR) and Raman spectrum.

For aromatic compounds like this compound, DFT calculations can elucidate the complex vibrational modes involving the benzene (B151609) ring, as well as the characteristic vibrations of its functional groups: the carboxylic acid (-COOH), methyl (-CH₃), nitro (-NO₂), and bromo (-Br) substituents. Studies on similar molecules, such as benzoic acid, have shown that DFT methods can successfully assign both intramolecular motions and intermolecular interactions. The choice of the functional and basis set is crucial for accuracy, and results are often scaled to better match experimental data.

While specific DFT calculations for this compound are not extensively published, the expected data from such a study would be presented as follows:

Table 1: Predicted Vibrational Frequencies for this compound

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available in searched sources | O-H stretch (Carboxylic acid) |

| Data not available in searched sources | C=O stretch (Carboxylic acid) |

| Data not available in searched sources | Asymmetric NO₂ stretch |

| Data not available in searched sources | Symmetric NO₂ stretch |

| Data not available in searched sources | C-H stretch (Aromatic & Methyl) |

| Data not available in searched sources | C-N stretch |

| Data not available in searched sources | C-Br stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for these predictions.

Calculations would determine the magnetic shielding tensor for each nucleus in this compound. The predicted chemical shifts are then obtained by referencing these values to a standard, usually Tetramethylsilane (TMS). Such predictions are vital for assigning peaks in experimental spectra, especially for complex aromatic systems where signals can overlap. The accuracy of these predictions for aromatic compounds depends on factors like the chosen functional, basis set, and the inclusion of solvent effects.

A theoretical study would yield the following type of data:

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1 (-COOH) | N/A | Data not available |

| C2 (-CH₃) | N/A | Data not available |

| C3 (-NO₂) | N/A | Data not available |

| C4 (Aromatic C-H) | Data not available | Data not available |

| C5 (-Br) | N/A | Data not available |

| C6 (Aromatic C-H) | Data not available | Data not available |

| Methyl (-CH₃) | Data not available | Data not available |

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from these experiments, representing the effective area of an ion as it moves through a buffer gas.

CCS values can be predicted computationally using several methods. Trajectory-based methods, which simulate the paths of individual ions through the buffer gas, are highly accurate but computationally intensive. More recently, machine learning and deep learning models have emerged as rapid and accurate alternatives for predicting CCS values for small molecules. These models are trained on large datasets of experimentally determined CCS values and use molecular descriptors or structural inputs to make predictions. A predicted CCS value for the protonated or deprotonated ion of this compound would be a valuable identifier in advanced analytical workflows.

Table 3: Predicted Collision Cross Section (CCS) Value

| Ion Species | Buffer Gas | Predicted CCS (Ų) |

|---|

Applications of 5 Bromo 2 Methyl 3 Nitrobenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Bromo-2-methyl-3-nitrobenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds due to its unique arrangement of functional groups. The presence of a carboxylic acid, a bromine atom, a methyl group, and a nitro group on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents.

Precursor for anti-inflammatory and analgesic compounds.

While the structural motifs present in this compound suggest its potential as a precursor for the synthesis of anti-inflammatory and analgesic compounds, a thorough review of available scientific literature did not yield specific examples or detailed research findings confirming its direct application in the synthesis of such agents. The functional groups could, in principle, be modified to generate structures with anti-inflammatory or analgesic properties, but dedicated studies on this application are not prominently documented.

Building block for EZH2 inhibitors (e.g., EPZ005687, EPZ006088).

A significant application of this compound is its role as a key reactant in the preparation of EPZ005687, a potent and selective inhibitor of the enzyme EZH2 (Enhancer of zeste homolog 2) chemicalbook.comusbio.netruifuchems.com. EZH2 is a histone methyltransferase that is often dysregulated in various cancers, making it an important therapeutic target. The synthesis of EPZ005687 utilizes this compound as a starting material, highlighting the importance of this chemical compound in the development of epigenetic cancer therapies chemicalbook.comruifuchems.com.

There is no readily available scientific literature detailing the use of this compound as a building block for the synthesis of another EZH2 inhibitor, EPZ006088.

Intermediate in the synthesis of SARS-CoV-2 Mpro inhibitors.

Despite extensive research into inhibitors of the SARS-CoV-2 main protease (Mpro) as potential antiviral agents against COVID-19, there is no direct scientific evidence to suggest that this compound is used as an intermediate in their synthesis nih.govnih.govsemanticscholar.org. Research in this area has explored a wide variety of chemical scaffolds, but the specific application of this particular nitrobenzoic acid derivative has not been reported in the reviewed literature.

Synthesis of agrochemicals.

This compound is utilized as an intermediate in the synthesis of pesticides . The diverse functional groups on the molecule allow for the creation of complex structures that can be tailored for specific agrochemical applications. While the general use of this compound in pesticide synthesis is noted, specific examples of commercial agrochemicals derived from it are not widely detailed in the available literature.

Development of Functional Materials

The application of this compound extends beyond pharmaceuticals and agrochemicals into the realm of materials science, particularly in the development of functional polymers.

Synthesis of functional polymers incorporating the benzoic acid moiety.

The incorporation of benzoic acid and its derivatives into polymer structures is a known strategy for creating functional materials with specific properties. However, a comprehensive search of scientific and technical literature did not reveal any specific examples of functional polymers that are synthesized using this compound. While the reactive nature of its functional groups makes it a plausible candidate for monomer synthesis or polymer modification, dedicated research on this application has not been prominently published.

Role in the creation of novel organic electronic materials

The development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of extended π-conjugated systems. Although direct reports on the application of this compound in this field are not prevalent, its structure contains the necessary functionalities to serve as a valuable building block for such materials.

The key to its potential lies in the carbon-bromine bond, which is a highly effective "handle" for palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling and the Heck reaction are fundamental tools for creating carbon-carbon bonds and assembling complex aromatic structures. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide of this compound with an arylboronic acid. wikipedia.orglibretexts.org By choosing an appropriate boronic acid, researchers can link this benzoic acid derivative to other aromatic or heteroaromatic rings, thereby extending the π-conjugation. Repeating such coupling steps can lead to the formation of oligomers or polymers with tailored electronic properties.

Heck Reaction: Alternatively, the Heck reaction allows for the coupling of the aryl bromide with an alkene, forming a substituted alkene. wikipedia.orgorganic-chemistry.org This is another powerful method for constructing the conjugated backbones essential for organic semiconductors.

The presence of the nitro and carboxylic acid groups offers further opportunities for tuning the properties of the final material. The electron-withdrawing nature of these groups can modify the electronic energy levels (HOMO/LUMO) of the resulting conjugated molecule, which is a critical aspect of designing materials for electronic devices. Furthermore, the carboxylic acid group can be used to improve solubility or to anchor the material to a substrate.

Catalysis and Ligand Design

The same chemical reactivity that makes this compound a candidate for materials science also makes it a versatile starting point for applications in catalysis, particularly in the design of specialized ligands for transition metal catalysts.

While not a catalyst itself, this compound can be chemically modified and integrated into larger, more complex catalytic structures. The functional groups on the molecule provide points of attachment for catalytically active centers or for linking to solid supports to create heterogeneous catalysts.

For example, the carboxylic acid group can be converted into an ester or amide, allowing it to be covalently bonded to a polymer backbone or a silica surface. The nitro group can be reduced to an amine, which can then participate in further reactions to build a larger catalytic framework. This functionalization allows for the precise positioning of the benzoic acid moiety within a macromolecular structure, which could influence the activity and selectivity of a nearby catalytic site.

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. This compound serves as an excellent scaffold for the synthesis of novel ligands due to its multiple, distinct reactive sites.

Modification via the Bromo Group: The bromine atom can be substituted using cross-coupling reactions to introduce moieties containing coordinating atoms like phosphorus, sulfur, or nitrogen. For instance, a Negishi coupling could introduce an organozinc reagent, or a Buchwald-Hartwig amination could attach a complex amine, both of which are common strategies in ligand synthesis.

Modification via the Nitro Group: The nitro group can be readily reduced to an aniline derivative (2-amino-5-bromo-3-methylbenzoic acid). This amine group is a common coordinating site in ligands. It can also be a nucleophile for further synthetic transformations, allowing for the attachment of other ligand fragments, such as phosphine groups, to create multidentate ligands.

Modification via the Carboxylic Acid Group: The carboxylic acid itself can act as a coordinating group (a carboxylate ligand) after deprotonation. It can also be converted into an acyl halide, which is a reactive intermediate for forming amides or esters, thereby linking the aromatic scaffold to other parts of a larger ligand architecture. google.com

The combination of these potential transformations allows for the creation of a diverse library of ligands from a single, readily available starting material. The steric and electronic properties of these ligands can be systematically tuned by varying the chemistry performed at each of the three functional group sites.

Potential Synthetic Transformations for Advanced Applications

The utility of this compound in advanced materials and catalysis stems from its capacity to undergo a variety of chemical transformations at its distinct functional groups. The following table summarizes key reactions that enable its use as a versatile building block.

| Reactive Site | Reaction Type | Typical Reagents/Catalyst | Resulting Functional Group/Structure | Application Relevance |

| Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl structure | Building π-conjugated systems for organic electronics. |

| Bromo Group | Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene | Extending conjugation for organic electronic materials. |

| Nitro Group | Reduction | Reducing agent (e.g., SnCl₂, H₂, Fe/HCl) | Amine (-NH₂) | Creating a coordination site for ligands; a reactive site for further functionalization. |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester (-COOR) | Improving solubility; protecting group; attachment point. |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., DCC) | Amide (-CONR₂) | Creating stable linkages in polymers or ligand backbones. |

| Carboxylic Acid | Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl Chloride (-COCl) | Highly reactive intermediate for creating esters and amides. |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of innovative and more efficient methods for the synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid is a primary area for future research. Current synthetic strategies can be resource-intensive and may not align with the modern principles of sustainable chemistry. Future investigations should prioritize the following:

Development of Greener Synthetic Routes: A shift towards more environmentally benign synthetic methodologies is crucial. This includes the exploration of reactions in greener solvents like water or ionic liquids, the use of catalysts to minimize waste, and the design of processes with higher atom economy. numberanalytics.comrsc.orglongdom.org The goal is to reduce or eliminate the use and generation of hazardous substances, a core tenet of green chemistry. numberanalytics.comrsc.org

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis and heterogeneous catalysis, could lead to more selective and efficient syntheses. qualitas1998.netnumberanalytics.com Enzymes, for instance, can offer high specificity under mild conditions, reducing energy consumption and by-product formation. longdom.orgtandfonline.com

Continuous Flow Chemistry: The implementation of flow chemistry techniques could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this and related compounds. This approach can be particularly beneficial for potentially hazardous reactions. longdom.org

Investigation of Undiscovered Reactivity Profiles

The unique arrangement of substituents on the aromatic ring of this compound suggests a rich and largely unexplored reactivity. Future research should aim to systematically probe its chemical behavior:

Advanced Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various cross-coupling reactions. A comprehensive study of its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and other modern coupling reactions could open avenues to a vast array of novel derivatives with potentially interesting properties. longdom.org

Selective Transformations: Developing methods for the selective transformation of the nitro and carboxylic acid groups in the presence of the bromo-substituent is a key challenge. This would provide access to a wider range of functionalized building blocks for organic synthesis.

Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical reactivity of this compound could uncover new reaction pathways and lead to the synthesis of unique molecular architectures.

Advancements in Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to guide and accelerate experimental research. For this compound, computational modeling can provide valuable insights:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict regioselectivity, and calculate activation energies. acs.org This can help in optimizing reaction conditions and in the rational design of new synthetic routes.

Structure-Property Relationship Studies: Computational tools can be employed to predict the physicochemical properties of derivatives of this compound. This can aid in the design of molecules with specific properties for applications in materials science and medicinal chemistry. acs.orgucl.ac.uk

Understanding Intermolecular Interactions: Molecular dynamics simulations can be used to study the self-association and interaction of this compound with other molecules in solution. acs.orgucl.ac.ukunimi.it This understanding is crucial for applications in crystallization and materials design. acs.orgucl.ac.uk

Expansion of Applications in Medicinal Chemistry and Materials Science

The structural motifs present in this compound are of significant interest in both medicinal chemistry and materials science. chemimpex.comchemimpex.com Future research should focus on leveraging this compound as a scaffold for the development of novel functional molecules:

Medicinal Chemistry: The compound can serve as a key starting material for the synthesis of new pharmaceutical agents. chemimpex.comchemimpex.comnbinno.com Its derivatives could be explored for a wide range of therapeutic applications, including as enzyme inhibitors or receptor modulators. chemicalbook.com

Materials Science: The incorporation of the 5-bromo-2-methyl-3-nitrobenzoyl group into polymers or other materials could lead to novel properties. chemimpex.comchemimpex.com For instance, the presence of bromine and a nitro group might enhance flame retardancy or create interesting optical and electronic properties.

Sustainable Synthesis and Green Chemical Engineering Principles

A strong emphasis on sustainability and green chemistry will be paramount in future research involving this compound. The principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. numberanalytics.com Key areas of focus will include:

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources. rsc.orgucl.ac.uk

Energy Efficiency: Developing synthetic processes that are less energy-intensive. numberanalytics.com

Waste Reduction: Implementing strategies to minimize waste generation throughout the synthetic process. longdom.org

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-methyl-3-nitrobenzoic Acid in academic laboratories?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

- Bromination : Electrophilic bromination of 2-methylbenzoic acid using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 5-position.

- Nitration : Subsequent nitration using a mixture of HNO₃ and H₂SO₄ to install the nitro group at the 3-position. Regioselectivity is influenced by directing effects of existing substituents (e.g., the methyl group directs nitration to the meta position relative to the carboxylic acid) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) is employed to isolate the product. Purity is confirmed via HPLC or melting point analysis (mp data for analogues: ~180–190°C) .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation via hydrolysis or photochemical reactions .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption. Gloveboxes or desiccators are recommended for hygroscopic intermediates.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, noting the deshielding effects of electron-withdrawing groups (e.g., nitro at δ 8.2–8.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (600–800 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₆BrNO₄; calc. 260.04) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?

Nitration at the 3-position is influenced by steric and electronic factors:

- Electronic Effects : The methyl group (electron-donating) directs nitration to the para position relative to itself, but the carboxylic acid (electron-withdrawing) competes, favoring meta substitution. Computational modeling (DFT calculations) predicts charge distribution to optimize reaction conditions .

- Steric Hindrance : Use dilute nitric acid at low temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC to isolate the desired isomer .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

- Disorder in Crystal Lattice : The nitro and bromo groups may exhibit rotational disorder, complicating refinement. Use SHELXL for small-molecule refinement with restraints on thermal parameters .

- Data Collection : High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and low-temperature (100 K) measurements improve accuracy. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. MS)?

- Case Example : A mismatch between observed NMR peaks and expected molecular ion in MS may indicate impurities or degradation.

- Step 1 : Re-run NMR in deuterated DMSO-d₆ (to dissolve acidic protons) and compare with literature shifts for analogues .

- Step 2 : Perform LC-MS to detect impurities. Adjust purification protocols (e.g., gradient elution in HPLC).

- Step 3 : Validate via independent synthesis or cross-check with alternative techniques (e.g., X-ray crystallography) .

Q. Can computational methods predict the reactivity of this compound in further functionalization?

Yes. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrophilic aromatic substitution (EAS) sites:

- Fukui Indices : Identify nucleophilic/electrophilic regions. The bromo group deactivates the ring, while the nitro group directs incoming substituents to specific positions.

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) to simulate reaction environments. Predict coupling reactions (e.g., Suzuki-Miyaura) at the bromo site .

Methodological Notes

- Data Interpretation : Always cross-validate analytical results (e.g., NMR, MS, XRD) to address discrepancies.

- Safety Protocols : Nitration and bromination reactions require strict control of exothermic conditions to prevent runaway reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.